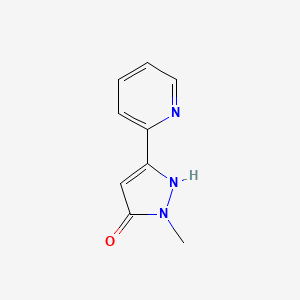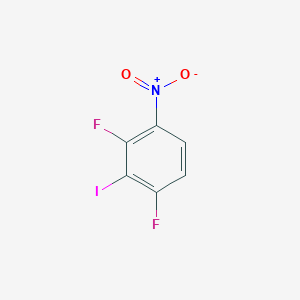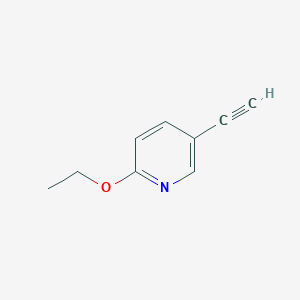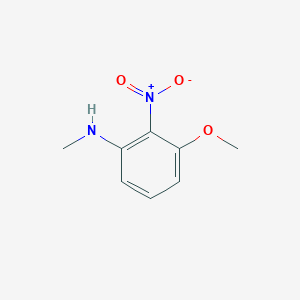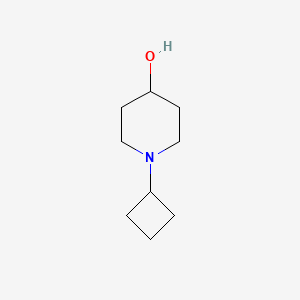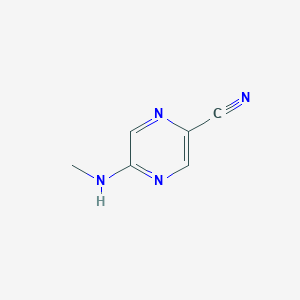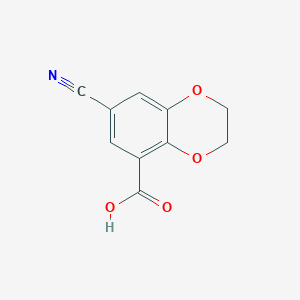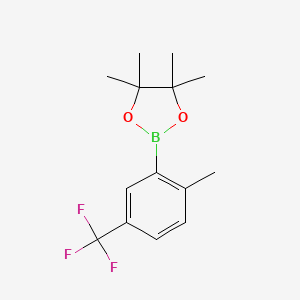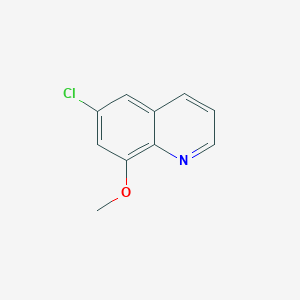
6-Chloro-8-methoxyquinoline
Vue d'ensemble
Description
6-Chloro-8-methoxyquinoline is a chemical compound with the molecular weight of 193.63 . It is a white to yellow powder or crystals and its IUPAC name is 6-chloro-8-methoxyquinoline . The InChI code for this compound is 1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 .
Synthesis Analysis
The synthesis of quinoline and its derivatives, which includes 6-Chloro-8-methoxyquinoline, has been a subject of interest in recent research . Traditional and green synthetic approaches have been highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis
The molecular structure of 6-Chloro-8-methoxyquinoline can be represented by the InChI code 1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
6-Chloro-8-methoxyquinoline is a white to yellow powder or crystals . It has a molecular weight of 193.63 and is stored at room temperature .Applications De Recherche Scientifique
Anticancer Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Compounds containing the 8-Hydroxyquinoline nucleus exhibit a wide range of biological activities, including anticancer effects . A number of prescribed drugs incorporate this group, and numerous 8-Hydroxyquinoline-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources I found. However, the general outcome is that 8-Hydroxyquinoline derivatives have shown promise as anticancer agents .
Antimicrobial Activity
- Scientific Field: Microbiology
- Application Summary: 8-Hydroxyquinoline derivatives also exhibit antimicrobial effects . This makes them potential candidates for the development of new antimicrobial drugs.
- Results or Outcomes: The specific results or outcomes were not detailed in the sources I found. However, the general outcome is that 8-Hydroxyquinoline derivatives have shown promise as antimicrobial agents .
Antimalarial Activity
- Scientific Field: Pharmacology
- Application Summary: Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as antimalarial drugs . Quinoline-based drugs have been used for many years in the treatment of malaria .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources I found. However, the general outcome is that quinoline derivatives have shown promise as antimalarial agents .
Synthetic Organic Chemistry
- Scientific Field: Organic Chemistry
- Application Summary: Quinoline is an essential segment of both natural and synthetic compounds . It plays a major role in the field of synthetic organic chemistry .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources I found. However, the general outcome is that quinoline derivatives have shown promise as useful building blocks in synthetic organic chemistry .
Safety And Hazards
Orientations Futures
Quinoline derivatives, including 6-Chloro-8-methoxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer . The synthesis of these compounds is also being optimized for greener and more sustainable chemical processes .
Propriétés
IUPAC Name |
6-chloro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPUKCCECLBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728695 | |
| Record name | 6-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-methoxyquinoline | |
CAS RN |
1355066-78-2 | |
| Record name | 6-Chloro-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

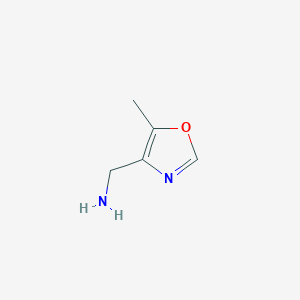
![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
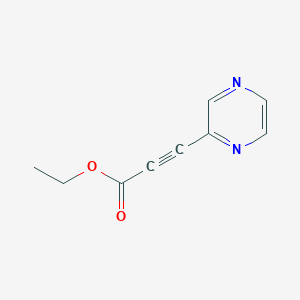
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)
![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)
